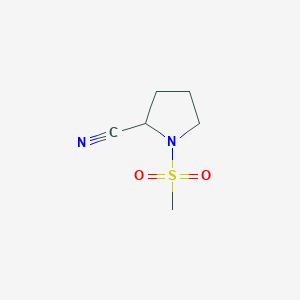

1-(Methylsulfonyl)pyrrolidine-2-carbonitrile

Übersicht

Beschreibung

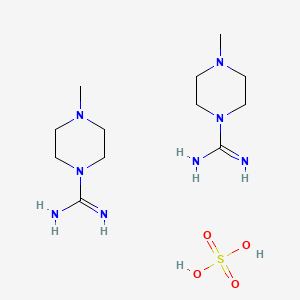

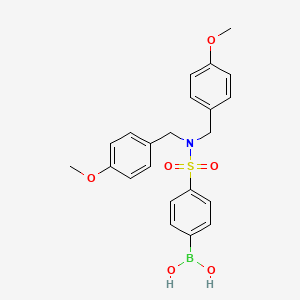

1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C6H10N2O2S and a molecular weight of 174.22 .

Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is represented by the SMILES stringCS(=O)(=O)N1CCCC1C(O)=O . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile include its molecular formula (C6H10N2O2S) and molecular weight (174.22) .Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

The saturated five-membered pyrrolidine ring, found in compounds like 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile, is widely used in medicinal chemistry for designing compounds to treat human diseases. Its popularity stems from the ability to explore pharmacophore space efficiently due to sp^3-hybridization, its contribution to the stereochemistry of molecules, and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”. This review highlights the versatility of the pyrrolidine scaffold in drug discovery, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in producing bioactive molecules with target selectivity. The structural and stereoisomeric variations of pyrrolidine derivatives significantly influence their biological activity, making them valuable in the design of new compounds with diverse biological profiles (Petri et al., 2021).

Environmental Impact and Treatment Approaches

Perfluorinated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) highlight the environmental persistence of derivatives from similar chemical structures. These compounds, due to their widespread use in industrial and consumer products, pose significant health and environmental risks. Recent studies focus on understanding their developmental toxicity, environmental fate, and effective removal methods from water bodies. The persistence of PFOS and PFOA in the environment has led to increased regulatory scrutiny and the development of novel treatment technologies, including adsorption and advanced oxidation processes, to mitigate their impact (Lau et al., 2004), (Kucharzyk et al., 2017).

Material Science and Polymer Research

The sulfone and nitrile functional groups in 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile offer avenues for chemical modifications, crucial in the development of polymers with specific characteristics. In material science, such modifications are fundamental in enhancing the properties of nanofiltration membranes and other polymer-based technologies. Chemical and physicochemical modification methods, including sulfonation and carboxylation, have been explored to increase the hydrophilicity of membranes, improving their performance in various applications. This work underlines the importance of functional group manipulation in designing advanced materials with desirable properties (Bruggen, 2009).

Wirkmechanismus

Pyrrolidine Compounds

Pyrrolidine is a class of organic compounds that contain a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Sulfonyl Compounds

Sulfonyl compounds, such as “1-(Methylsulfonyl)pyrrolidine-2-carbonitrile”, contain a sulfonyl functional group. This group is known for its ability to form stable, covalent bonds with other elements, including nitrogen, oxygen, and carbon. This makes sulfonyl compounds versatile in chemical reactions and potentially useful in pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-methylsulfonylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIYATXHXDDTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)pyrrolidine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)

![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)